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Compound of Interest

Compound Name: Allomatrine

Cat. No.: B3037849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo toxicity of two structurally related

quinolizidine alkaloids: allomatrine and matrine. While extensive research has been conducted

on the toxicological profile of matrine, a notable scarcity of publicly available in vivo toxicity data

for allomatrine presents a significant challenge for a direct, comprehensive comparison. This

document summarizes the existing experimental data for matrine and highlights the current

knowledge gap regarding allomatrine's in vivo safety profile.

Executive Summary
Matrine has been the subject of numerous in vivo toxicity studies, which have identified the

nervous system and the liver as its primary target organs.[1][2] The median lethal dose (LD50)

of matrine has been established in mice, and the mechanisms underlying its toxicity, including

the induction of oxidative stress and apoptosis, are partially understood. In stark contrast, there

is a significant lack of published in vivo toxicity data for allomatrine, including LD50 values and

detailed organ toxicity assessments. While some studies have explored its pharmacological

activities, particularly its positive inotropic effects on cardiac muscle, its safety profile following

in vivo administration remains largely uncharacterized.

Quantitative Toxicity Data
The following table summarizes the available quantitative in vivo toxicity data for matrine. No

comparable data has been found for allomatrine in the reviewed literature.
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Table 1: Acute In Vivo Toxicity of Matrine

Compound
Animal
Model

Route of
Administrat
ion

LD50
(Median
Lethal
Dose)

Key Toxic
Effects
Observed

Target
Organs

Matrine
Kunming

Mice

Intraperitonea

l Injection
157.13 mg/kg

Irritability,

restlessness,

central

nervous

paralysis,

spasms,

degenerative

changes of

nerve cells.[1]

Nervous

System

Data for Allomatrine is not available in the reviewed scientific literature.

Organ-Specific Toxicity
Matrine

Neurotoxicity: The nervous system is a primary target for matrine toxicity.[1] Studies in mice

have shown that matrine administration can lead to degenerative changes in nerve cells

within the brain tissue.[1]

Hepatotoxicity: The liver is another significant target organ for matrine-induced toxicity.[2] In

vivo studies have demonstrated that matrine can cause liver damage.[3] The proposed

mechanism for this hepatotoxicity involves the induction of oxidative stress and apoptosis in

liver cells.[3]

Allomatrine
There is a lack of available scientific literature detailing the specific organ toxicity of

allomatrine in vivo.
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Experimental Protocols
The following section outlines a typical experimental protocol used to determine the acute in

vivo toxicity of matrine.

Acute Toxicity Study of Matrine in Mice

Animal Model: Kunming mice are commonly used for acute toxicity studies of matrine.[1]

Drug Administration: Matrine, dissolved in a suitable vehicle such as normal saline, is

administered to the mice via intraperitoneal injection at various doses.[1]

Observation: Following administration, the mice are closely observed for toxic reactions,

including behavioral changes (e.g., irritability, restlessness), neurological signs (e.g.,

paralysis, spasms), and mortality.[1]

LD50 Determination: The median lethal dose (LD50) is calculated based on the mortality rate

at different dose levels over a specified observation period.[1]

Histopathology: After the observation period, tissue samples, particularly from the brain and

liver, are collected for histopathological examination to identify any cellular damage or

degenerative changes.[1]

Toxicological Mechanisms of Matrine
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Conclusion and Future Directions
The available scientific literature provides a foundational understanding of the in vivo toxicity of

matrine, highlighting its neurotoxic and hepatotoxic potential. The mechanisms of toxicity

appear to be linked to the induction of oxidative stress and apoptosis. However, a significant

knowledge gap exists concerning the in vivo toxicity of allomatrine. To enable a

comprehensive and direct comparison, future research should prioritize conducting

standardized in vivo toxicity studies on allomatrine, including the determination of its LD50,

identification of target organs, and elucidation of its toxicological mechanisms. Such data is

crucial for the scientific community and drug development professionals to make informed

decisions regarding the potential therapeutic applications and safety of allomatrine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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